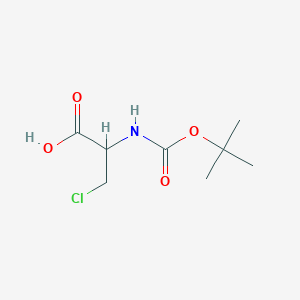

Boc-beta-chloro-L-alanine

Description

Significance as a Chiral Amino Acid Derivative in Advanced Synthetic Methodologies

Boc-beta-chloro-L-alanine is a valuable chiral building block in modern organic synthesis. chemimpex.com The L-configuration at the α-carbon is stereochemically significant as it allows the molecule to mimic natural amino acids, enabling it to interact with biological systems such as enzymatic binding pockets. vulcanchem.com This mimicry is fundamental to its application in designing bioactive molecules. In synthetic methodologies, it serves as a versatile starting material for creating more complex molecules. Its defined stereochemistry is crucial in the synthesis of peptides and pharmaceuticals where biological activity is often dependent on the precise three-dimensional arrangement of atoms. chemimpex.comresearchgate.net

Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Synthetic Utility

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, and its presence in Boc-beta-chloro-L-alanine is central to the compound's utility. google.comresearchgate.net Its primary function is to temporarily shield the nucleophilic amino group, preventing it from participating in unwanted side reactions during multi-step synthetic sequences, such as peptide coupling. smolecule.comorganic-chemistry.org

Key features of the Boc group that contribute to its synthetic utility include:

Stability : The Boc group is stable under a wide range of reaction conditions, particularly those involving bases and most nucleophiles. organic-chemistry.org This stability allows for selective chemical modifications at other parts of the molecule, such as the carboxyl group or the chloro-substituent. smolecule.com

Orthogonality : It offers orthogonality with other protecting groups, such as the base-labile Fmoc group, which is a cornerstone of modern solid-phase peptide synthesis strategies. organic-chemistry.orgrsc.org

Ease of Cleavage : The Boc group can be readily removed under mild anhydrous acidic conditions, often using reagents like trifluoroacetic acid (TFA). researchgate.netorganic-chemistry.org This deprotection regenerates the free amine, which can then participate in subsequent coupling reactions. smolecule.com

Enhanced Solubility and Permeability : The Boc group can increase the lipid solubility of the amino acid derivative, enhancing its permeability across lipid membranes by a factor of 2.7 compared to the unprotected form. vulcanchem.com This property is also leveraged in prodrug design, where the Boc group can act as a moiety that is cleaved by enzymes at a target site, such as bacterial esterases at an infection site, to release the active drug. vulcanchem.com In murine models, this approach has been shown to decrease nephrotoxicity while maintaining antimicrobial efficacy. vulcanchem.com

Steric Shielding : X-ray crystallography studies show the Boc group creates a steric shield that physically protects the amino group during synthetic manipulations. vulcanchem.com

The process of introducing the Boc group, typically involving the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), is efficient and well-established, often achieving high yields. vulcanchem.comorganic-chemistry.org

Consequence of the Chloro Substituent on Reactivity and Targeted Applications

The chlorine atom at the beta-position of the alanine (B10760859) side chain fundamentally influences the chemical reactivity and biological applications of the molecule. smolecule.com This halogen substituent has a significant electron-withdrawing effect, which increases the electrophilicity of the molecule. vulcanchem.com This enhanced reactivity is a key feature that chemists exploit for various targeted applications.

The primary consequences of the chloro substituent are:

Nucleophilic Substitution : The chlorine atom acts as a leaving group, making the beta-carbon susceptible to nucleophilic substitution reactions. smolecule.com This allows for the synthesis of a diverse range of new amino acid derivatives by introducing various nucleophiles, such as amines or alcohols, to create different side chains. smolecule.com

Enzyme Inhibition : The chloro group is critical for the compound's role as a mechanism-based enzyme inhibitor, or "suicide substrate." vulcanchem.com In the case of alanine racemase, an essential enzyme for bacterial cell wall synthesis, the reaction mechanism involves the enzymatic formation of a Schiff base, followed by β-elimination. vulcanchem.com The departure of the chloride ion creates a highly reactive electrophilic α,β-unsaturated system, which then covalently and irreversibly binds to a nucleophilic residue (like cysteine) in the enzyme's active site, leading to inactivation. vulcanchem.com This targeted covalent modification is the basis for its potential as an antibiotic. vulcanchem.comsmolecule.com

Overview of Research Trajectories in Medicinal Chemistry and Peptide Science

Boc-beta-chloro-L-alanine is a compound of significant interest in several research areas, primarily driven by the unique reactivity conferred by its chloro substituent and the synthetic flexibility provided by the Boc group. smolecule.comchemimpex.com

Current research trajectories include:

Antibiotic Development : A major focus is the development of novel antibiotics. smolecule.com Because its deprotected form, beta-chloro-L-alanine, can inactivate alanine racemase, it disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. vulcanchem.comsmolecule.commedchemexpress.com This makes it a promising candidate for combating bacterial infections, including those caused by resistant strains. smolecule.com

Peptide Science : In peptide synthesis, incorporating Boc-beta-chloro-L-alanine or its derivatives allows for the creation of novel peptides with enhanced properties. chemimpex.com For instance, its inclusion can lead to peptide architectures that are more resistant to enzymatic degradation by proteases, which is a significant challenge in the development of peptide-based therapeutics. vulcanchem.com Studies have shown that its incorporation can stabilize β-sheet structures and reduce cleavage rates by enzymes like trypsin. vulcanchem.com

Enzyme Inhibition and Drug Discovery : Beyond alanine racemase, derivatives are being explored as inhibitors for other enzymes, such as proteases and those involved in amino acid metabolism. smolecule.commedchemexpress.com It serves as a valuable tool compound in biochemical research to probe enzyme mechanisms and protein interactions. smolecule.com

Prodrug Design : The Boc-protected form is being investigated in prodrug strategies. vulcanchem.com The Boc group can mask the active beta-chloro-L-alanine, potentially reducing host toxicity and allowing for targeted release of the active inhibitor at the site of infection. vulcanchem.com

Data Tables

Below are interactive tables summarizing key data related to Boc-beta-chloro-L-alanine.

Table 1: Physicochemical Properties of Boc-beta-chloro-L-alanine

This table outlines the primary chemical and physical identifiers for the compound.

| Property | Value | Source |

| IUPAC Name | (2S)-3-chloro-2-[(tert-butoxycarbonyl)amino]propanoic acid | vulcanchem.com |

| Alternate Names | Boc-β-chloro-L-Ala-OH; Boc-3-Chloro-L-alanine | scbt.com |

| CAS Number | 71404-98-3 | scbt.com |

| Molecular Formula | C₈H₁₄ClNO₄ | vulcanchem.com |

| Molecular Weight | 223.65 g/mol | vulcanchem.comsmolecule.com |

| Melting Point | 89-92°C (Estimated) | vulcanchem.com |

Table 2: Kinetic Data for Alanine Racemase Inhibition

This table presents kinetic parameters for the inactivation of E. coli alanine racemase by Boc-beta-chloro-L-alanine, highlighting its function as a suicide substrate.

| Parameter | Value | Enzyme Source | Source |

| kinact (inactivation rate constant) | 0.18 min⁻¹ | E. coli racemase | vulcanchem.com |

| KI (inhibition constant) | 2.4 µM | E. coli racemase | vulcanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H14ClNO4 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |

InChI Key |

NMRCVEILBKVWIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Boc Beta Chloro L Alanine

Stereoselective Synthesis of Enantiomerically Pure Boc-beta-chloro-L-alanine

The paramount challenge in synthesizing Boc-beta-chloro-L-alanine is the control of stereochemistry at the α-carbon. To this end, syntheses predominantly start from enantiomerically pure L-serine, where the chiral center is already established. The subsequent chemical transformations are designed to proceed without racemization.

Alternative Synthetic Routes to beta-chloro-L-alanine Precursors

Alternative strategies focus on preparing precursors of beta-chloro-L-alanine, which can then be N-protected with a Boc group in a subsequent step. A common approach involves the direct chlorination of an L-serine ester.

A direct and efficient method for preparing a key precursor involves the treatment of L-serine methyl ester with a suitable chlorinating agent. google.com Thionyl chloride (SOCl₂) is frequently used for this purpose. The synthesis can be performed as a one-pot reaction where L-serine is first esterified and then chlorinated.

In a typical procedure, L-serine is added to methanol (B129727) and cooled, followed by the dropwise addition of thionyl chloride. google.com The reaction mixture is then heated to facilitate both the esterification of the carboxylic acid and the chlorination of the primary alcohol. google.com After the reaction, the product, 3-chloro-L-alanine methyl ester hydrochloride, is isolated by cooling, crystallization, and filtration. google.com This precursor can then be used in further reactions, such as the introduction of the Boc protecting group.

Table 4: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride

| Starting Material | Reagent | Solvent | Reaction Conditions | Product |

| L-serine | Thionyl chloride | Methanol | 1. Cool to 5-10 °C, add SOCl₂. 2. Heat to 38 °C for 48 h. | 3-chloro-L-alanine methyl ester hydrochloride |

Note: Conditions are based on a patented synthetic method. google.com

Reaction of Chloropropionic Acid with Ammonia or Ammonia-Donating Compounds

The synthesis of the alanine (B10760859) backbone can be achieved through the reaction of a halogenated propionic acid with ammonia. In a related procedure using α-bromopropionic acid, the acid is added to a cold, concentrated aqueous solution of ammonia. orgsyn.org The mixture is allowed to stand for several days at room temperature, during which the halogen is displaced by the amino group via nucleophilic substitution to form the amino acid. orgsyn.org

A large excess of ammonia, sometimes as high as a 70-molar excess, is employed to minimize the formation of secondary and tertiary amine byproducts that can occur when the newly formed alanine reacts with additional molecules of the halo-acid. orgsyn.org While effective, the use of α-chloropropionic acid in this reaction has been reported to result in lower yields and present greater challenges in purification compared to its bromo- counterpart. orgsyn.org This is partly due to the different solubility characteristics of the ammonium (B1175870) halide byproducts generated. orgsyn.org It is important to note that this synthetic route, starting from racemic α-chloropropionic acid, will produce a racemic mixture of DL-alanine.

Maintenance of Chiral Integrity During Synthesis

The biological activity of molecules is often dependent on their specific stereochemistry, making the maintenance of chiral integrity during synthesis a paramount concern. The synthesis of the L-enantiomer of beta-chloro-alanine requires stereocontrolled methods. Direct ammonolysis of racemic 2-chloropropionic acid, as described in the preceding section, invariably leads to a racemic product, thus failing to preserve or create a specific chirality.

To produce enantiomerically pure Boc-beta-chloro-L-alanine, synthesis must commence from a chiral starting material. A common strategy is to use a naturally occurring chiral amino acid, such as L-serine. wikipedia.org In this approach, the hydroxyl group of serine is chemically converted to a chlorine atom through a reaction that proceeds with a defined stereochemical outcome, such as an inversion of configuration or retention, depending on the specific reagents used. This ensures that the final product retains a high degree of enantiomeric purity. nbinno.com The use of such chiral building blocks is fundamental in asymmetric synthesis, where the goal is the creation of enantiomerically pure compounds. nbinno.com

Functional Group Protection and Deprotection in the Context of Boc-beta-chloro-L-alanine

The Boc group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. researchgate.net Its stability under a range of conditions and its ease of removal under specific acidic conditions make it a valuable tool for complex, multi-step syntheses. seplite.com

Orthogonal Protection Strategies Employing the Boc Group

Orthogonal protection is a cornerstone of modern chemical synthesis, allowing for the selective removal of one protecting group in the presence of others by using different chemical conditions. iris-biotech.de This strategy enables the sequential modification of a polyfunctional molecule in a controlled manner. researchgate.net

The Boc group is a key component of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in peptide synthesis. seplite.com In this scheme, the temporary N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by groups that are stable to the conditions used for Boc removal, such as benzyl (B1604629) (Bzl) ethers or esters. researchgate.netseplite.com This is orthogonal to the widely used Fmoc/tBu strategy, where the N-terminal protection is a base-labile fluorenylmethoxycarbonyl (Fmoc) group and side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.dekilobio.com The ability to use Boc protection in tandem with base-labile or other distinct protecting groups allows for complex synthetic designs, such as the creation of branched or cyclic peptides. kilobio.comsigmaaldrich.com

Acid-Labile Deprotection Mechanisms of the Boc Group

The Boc group is characterized by its sensitivity to acid. seplite.com It is readily cleaved under mild acidic conditions, most commonly using trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (CH2Cl2). The concentration of TFA can be varied, typically from 20% to 50% in solution. seplite.com Other acidic systems, such as 1-2M hydrogen chloride (HCl) in an organic solvent like dioxane, can also be employed.

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the resulting intermediate. This process generates a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation is typically scavenged by reacting with the counter-ion or a scavenger molecule present in the reaction mixture, ultimately forming isobutylene.

Table 1: Common Reagents for Boc Group Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in CH2Cl2 | Most common method in liquid-phase and solid-phase synthesis. seplite.com |

| Hydrogen Chloride (HCl) | 1-2 M in Dioxane or other organic solvents | Often used in solid-phase synthesis to avoid potential side reactions from TFA. |

| p-Toluenesulfonic Acid | In THF/CH2Cl2 | A milder alternative demonstrated for Boc removal in solid-phase synthesis. researchgate.net |

Chemoselective Deprotection in Multi-step Synthesis

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the context of protecting groups, it is achieved by employing an orthogonal strategy. The significant difference in lability between the Boc group and other protecting groups allows for its selective removal. researchgate.netgoogle.com

For instance, in the Boc/Bzl strategy, the Boc group can be removed with TFA without affecting benzyl-based side-chain protecting groups. seplite.com These benzyl groups require much harsher cleavage conditions, such as treatment with strong acids like liquid hydrogen fluoride (B91410) (HF) or catalytic hydrogenation, to be removed. seplite.comiris-biotech.de This differential stability allows for the elongation of a peptide chain by selectively deprotecting the N-terminal Boc group at each step while the side-chain functionalities remain protected until the final step of the synthesis. seplite.com

Synthesis of Derivatives of Boc-beta-chloro-L-alanine for Research Applications

Boc-beta-chloro-L-alanine serves as a valuable starting material for synthesizing a variety of derivatives for research purposes. chemimpex.com The presence of the chlorine atom at the beta-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, while the Boc-protected amine allows for standard peptide coupling reactions. nbinno.com

This compound is a key building block in the synthesis of modified peptides and peptidomimetics designed to probe biological systems or act as therapeutic agents. chemimpex.comresearchgate.net For example, it has been used in the synthesis of phosphonopeptide derivatives that incorporate beta-chloro-L-alanine. researchgate.net Furthermore, derivatives of beta-chloro-L-alanine, which are accessed via deprotection of the Boc-protected precursor, are investigated as enzyme inhibitors. The compound can act as a suicide inhibitor for certain enzymes, such as alanine racemase, which is crucial for bacterial cell wall synthesis. nih.gov In one application, a cephalosporin (B10832234) derivative was designed to release beta-chloro-L-alanine upon cleavage by β-lactamase, which then inactivates alanine racemase, demonstrating a targeted drug delivery and activation mechanism. nih.gov

Table 2: Chemical Compound Information

| Compound Name | Synonym(s) |

|---|---|

| Boc-beta-chloro-L-alanine | Boc-β-chloro-L-Ala-OH; Boc-3-Chloro-L-alanine |

| L-Serine | (S)-2-Amino-3-hydroxypropanoic acid |

| Trifluoroacetic Acid | TFA |

| Dichloromethane | Methylene chloride |

| Hydrogen Chloride | HCl |

| Benzyl | Bzl |

| Fluorenylmethoxycarbonyl | Fmoc |

| tert-Butyl | tBu |

| α-Bromopropionic acid | 2-Bromopropanoic acid |

| α-Chloropropionic acid | 2-Chloropropanoic acid |

| Ammonia | - |

| Carbon dioxide | CO2 |

| Isobutylene | 2-Methylpropene |

| Dioxane | 1,4-Dioxane |

| p-Toluenesulfonic acid | Tosic acid |

| Tin(IV) Chloride | Stannic chloride |

| Hydrogen Fluoride | HF |

| Alanine Racemase | - |

| β-lactamase | - |

Esterification for Carboxyl Protection

Protecting the carboxylic acid moiety of Boc-beta-chloro-L-alanine is a crucial step to prevent its participation in unintended side reactions during subsequent synthetic steps, particularly during amide bond formation where the amino group is the intended nucleophile. Esterification is the most common strategy for this purpose. The choice of ester group is critical, as it must be stable under the conditions of peptide coupling and selectively removable later. Benzyl esters are frequently employed due to their stability and ease of removal via hydrogenolysis.

One documented method involves reacting the N-Boc-protected amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion. Another approach utilizes benzyl bromide in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent.

Table 1: Representative Esterification Methods for Boc-beta-chloro-L-alanine

| Reagents | Solvent | Conditions | Product |

| Benzyl alcohol, p-toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | Boc-beta-chloro-L-alanine benzyl ester |

| Benzyl bromide, DBU | Benzene | Room temperature, 24 h | Boc-beta-chloro-L-alanine benzyl ester |

Amide Bond Formation for Amino Group Modification

While the primary focus is often on reactions involving the carboxyl group or the chloro substituent, modification of the N-terminal Boc group can be relevant. After selective deprotection of the Boc group (typically with a strong acid like trifluoroacetic acid), the newly freed amino group can participate in amide bond formation. This is the fundamental reaction of peptide synthesis, where the free amine of beta-chloro-L-alanine acts as a nucleophile, attacking an activated carboxyl group of another amino acid.

The carboxyl group of the incoming amino acid must be activated to facilitate the reaction. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, such as an active ester or an acid anhydride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. The choice of coupling reagent is crucial, especially with sterically hindered or sensitive substrates.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Key Characteristics |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Forms a DCU byproduct that precipitates. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOAt (1-hydroxy-7-azabenzotriazole) | Water-soluble carbodiimide; byproduct is easily removed. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | - | High efficiency, rapid coupling. |

Preparation of Modified Peptidyl Fragments

Boc-beta-chloro-L-alanine serves as a key component in the synthesis of modified peptidyl fragments. Its incorporation into a peptide sequence can impart unique conformational constraints or act as a reactive handle for further modification. The synthesis of such fragments follows the standard principles of solid-phase or solution-phase peptide synthesis.

The general process involves the sequential coupling of amino acids. For example, to synthesize a dipeptide like β-chloro-L-alanyl-β-chloro-L-alanine, one molecule of Boc-beta-chloro-L-alanine (with its carboxyl group protected as an ester) would first have its Boc group removed. This amine-deprotected molecule is then coupled with a second molecule of Boc-beta-chloro-L-alanine (with a free carboxyl group) using standard coupling reagents. This step-wise approach allows for the controlled assembly of peptide chains containing this non-canonical amino acid. The presence of the chloro group makes these fragments valuable as potential enzyme inhibitors or as intermediates for creating more complex structures.

Cyclization Strategies for Beta-Amino Acid N-Carboxyanhydrides (beta-NCAs)

A powerful strategy for the synthesis of poly-beta-peptides involves the use of beta-amino acid N-carboxyanhydrides (beta-NCAs). These cyclic monomers are highly reactive and can undergo ring-opening polymerization to form high molecular weight polymers. A general and effective method has been developed for the synthesis of optically active beta-NCAs from N-Boc protected beta-amino acids.

This methodology involves the cyclization of the N-Boc beta-amino acid using phosphorus tribromide (PBr₃). The reaction proceeds by converting the N-protected amino acid into its corresponding N-carboxyanhydride. The formation of the beta-NCA can be confirmed spectroscopically. Once formed, these beta-NCA molecules, derived from precursors like Boc-beta-chloro-L-alanine, can serve as monomers for polymerization, leading to the formation of novel poly(beta-peptides) with potentially unique secondary structures and biological activities.

Table 3: Cyclization of N-Boc-beta-amino Acids to beta-NCAs

| Starting Material | Reagent | Product | Application |

| N-Boc-beta-amino acid | PBr₃ (Phosphorus tribromide) | beta-Amino acid N-carboxyanhydride (beta-NCA) | Monomer for ring-opening polymerization to form poly(beta-peptides) |

Chemical Reactivity and Mechanistic Investigations of Boc Beta Chloro L Alanine

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chlorine atom at the beta-position of Boc-beta-chloro-L-alanine serves as a leaving group, making the beta-carbon an electrophilic center susceptible to attack by nucleophiles. This reactivity is fundamental to its application in synthesizing modified amino acids and peptides. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a single, concerted step. youtube.comyoutube.com This "backside attack" leads to a predictable stereochemical outcome, which is crucial when dealing with chiral molecules like amino acids. youtube.comlibretexts.orglibretexts.org

The unique chloro substituent allows for a variety of selective reactions, facilitating the incorporation of this amino acid into more complex structures for applications in drug development and bioconjugation. chemimpex.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Mechanistic Pathway |

|---|---|---|---|

| Thiol | Cysteine | Lanthionine derivative | SN2 |

| Amine | Lysine side-chain | Lysinoalanine derivative | SN2 |

| Hydroxide | Sodium Hydroxide | Boc-β-hydroxy-L-alanine (Boc-L-serine) | SN2 |

This table represents potential reactions based on the known reactivity of β-chloro-alanine derivatives.

Beta-Elimination Reactions and Their Research Implications

In addition to substitution, Boc-beta-chloro-L-alanine can undergo β-elimination reactions, where the chloro group and the α-hydrogen are removed to form a dehydroalanine residue. This reaction pathway competes with nucleophilic substitution and is highly dependent on the reaction conditions, particularly the strength and steric bulk of the base used. dalalinstitute.com

The mechanism can be a concerted (E2) or a stepwise process (E1 or E1cB). In the E2 mechanism, a base removes the α-proton simultaneously as the chloride ion departs. Strong, sterically hindered bases favor the E2 pathway. The research implications of this reactivity are significant, particularly in the study of enzyme mechanisms. β-Chloro-L-alanine is known to be an inhibitor of several enzymes, including alanine (B10760859) racemase and threonine deaminase, and its mechanism of action often involves an elimination reaction at the enzyme's active site. medchemexpress.com The resulting highly reactive dehydroalanine intermediate can then covalently modify the enzyme, leading to irreversible inhibition.

Intramolecular Rearrangements in Boc-Protected Systems

The Boc (tert-butyloxycarbonyl) group is generally stable under basic and nucleophilic conditions, which is why it is a widely used protecting group in organic synthesis. organic-chemistry.org However, under specific conditions, intramolecular rearrangements can occur in molecules containing a Boc group. For instance, the Curtius rearrangement can be employed in the synthesis of Boc-protected amino acids from carboxylic acids. organic-chemistry.org This reaction involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine.

While Boc-beta-chloro-L-alanine itself is not typically prone to spontaneous intramolecular rearrangement under standard synthetic conditions, the stability of the Boc group is a critical consideration. Under strong acidic conditions used for its removal, the resulting tert-butyl cation can potentially lead to side reactions if scavengers are not present. organic-chemistry.org Careful control of reaction conditions is therefore essential to maintain the integrity of the target molecule throughout a synthetic sequence.

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving Boc-beta-chloro-L-alanine is of paramount importance, as the biological activity of peptides and other chiral molecules is highly dependent on their three-dimensional structure. Since the starting material is the L-enantiomer, maintaining stereochemical integrity is crucial.

In nucleophilic substitution reactions at the β-carbon, the outcome is largely dictated by the reaction mechanism.

SN2 Reactions : These reactions proceed through a backside attack, which results in an inversion of the stereochemical configuration at the reaction center. libretexts.orglibretexts.org

SN1 Reactions : These reactions involve the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization). youtube.comlibretexts.org

For Boc-beta-chloro-L-alanine, SN2 reactions are generally favored, leading to predictable inversion of stereochemistry at the β-carbon. However, the α-carbon, the original chiral center of L-alanine, is typically unaffected in these side-chain modifications.

In enzymatic reactions, the outcome can be different. The highly structured active site of an enzyme can direct the reaction pathway in a stereospecific manner, sometimes leading to retention of configuration, which might not be favored in a standard chemical reaction.

Applications in Advanced Organic Synthesis and Chemical Biology

Building Block in Peptide Synthesis and Peptide Chemistry

Boc-beta-chloro-L-alanine serves as a fundamental component in the assembly of peptides. chemimpex.com The Boc protecting group is a cornerstone of the Merrifield solid-phase peptide synthesis methodology, which revolutionized the creation of synthetic peptides. peptide.com This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The Boc group protects the N-terminus of the amino acid, preventing unwanted side reactions, and can be removed under specific acidic conditions, allowing for the next amino acid to be coupled. peptide.comnih.gov The stability of Boc-beta-chloro-L-alanine under various reaction conditions and its compatibility with different coupling reagents ensure its efficient incorporation into peptide sequences, enabling the synthesis of complex and functional peptides. chemimpex.comchemimpex.com

A significant application of Boc-beta-chloro-L-alanine is its incorporation into peptides that exhibit biological activity. chemimpex.com Its structural similarity to the natural amino acid L-alanine allows it to be integrated into peptide chains, potentially modifying the peptide's conformation, stability, and interaction with biological targets. chemimpex.com The presence of the chloro group can introduce new functionalities, influencing the peptide's therapeutic properties. This makes it a valuable asset in drug discovery and development, where the goal is to create novel peptide-based drugs with enhanced efficacy and specificity. chemimpex.comchemimpex.com

The versatility of Boc-beta-chloro-L-alanine in coupling reactions makes it an excellent building block for the construction of peptide libraries. chemimpex.com These libraries consist of a vast number of different peptide sequences and are used to screen for potential therapeutic agents or to identify peptides that bind to specific biological targets. By incorporating Boc-beta-chloro-L-alanine, researchers can introduce diversity into the library, increasing the chances of discovering novel bioactive compounds. A combinatorial alanine (B10760859) library, for instance, was generated using split-and-pool solid-phase peptide synthesis to identify peptide binders for protein targets. nih.gov

Boc-beta-chloro-L-alanine plays a crucial role in the rational design of inhibitors and other bioactive compounds aimed at specific biological pathways. chemimpex.comchemimpex.com The beta-chloro-L-alanine moiety itself is known to inhibit several enzymes, including alanine racemase and threonine deaminase. medchemexpress.comnih.gov By incorporating this residue into a peptide sequence, it is possible to create potent and selective enzyme inhibitors. chemimpex.com These peptide mimetics, such as phosphonopeptides, can target key enzymes involved in various pathological states, offering potential therapeutic applications in medicine. researchgate.net For example, β-chloro-L-alanyl-β-chloro-L-alanine has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

| Enzyme Target | Organism | Effect of β-chloro-alanine |

| Alanine Racemase | Escherichia coli, Bacillus subtilis | 90-95% inhibition |

| D-glutamate-D-alanine transaminase | Escherichia coli, Bacillus subtilis | 90-95% inhibition |

| Threonine Deaminase | Escherichia coli | Inhibition |

| Branched-chain amino acid transaminase | Escherichia coli | Inhibition |

| Alanine aminotransferase | Wheat germ | Inhibition |

This table summarizes the inhibitory effects of β-chloro-alanine on various enzymes as documented in scientific literature. medchemexpress.comsigmaaldrich.com

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function and binding affinity. nih.gov This involves systematically replacing each amino acid residue in a peptide with alanine and observing the effect on its activity. peptide.com Boc-L-alanine is utilized to prepare these "alanine scan" libraries for structure-activity relationship (SAR) studies. peptide.com This process helps identify "hotspot" residues that are critical for the peptide's biological activity. nih.gov Combinatorial alanine scanning can further elucidate the SAR of peptides and guide the optimization of peptide-based inhibitors. nih.govresearchgate.net

Precursor for Non-Standard Amino Acid Derivatives

The reactivity of the beta-chloro substituent makes Boc-beta-chloro-L-alanine a versatile precursor for the synthesis of various non-standard or unnatural amino acid derivatives. nbinno.com The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups at the beta-position. nbinno.com This capability is highly valuable for creating novel amino acids with unique side chains, which can then be incorporated into peptides to confer specific properties or to act as probes for studying biological systems. L-beta-haloalanines, in general, are recognized as useful intermediates for synthesizing a range of unnatural amino acids. researchgate.net

Chiral Building Block in the Synthesis of Complex Organic Molecules

Beyond peptide chemistry, Boc-beta-chloro-L-alanine serves as a valuable chiral building block in the asymmetric synthesis of complex organic molecules. nbinno.com Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, making the production of single enantiomers essential. mdpi.com The well-defined stereochemistry of Boc-beta-chloro-L-alanine makes it an ideal starting material for constructing enantiomerically pure compounds. nbinno.com Its utility as a chiral intermediate is a testament to the importance of such building blocks in the synthesis of natural products and advanced pharmaceutical agents.

Synthesis of Poly(beta-peptides)

Boc-beta-chloro-L-alanine serves as a fundamental building block in the synthesis of peptides and more complex peptide-based structures. chemimpex.com While beta-peptides, or polymers of beta-amino acids, are of significant interest for their stable, predictable secondary structures and resistance to enzymatic degradation, the direct polymerization of Boc-beta-chloro-L-alanine into poly(beta-peptides) is a specialized application. The presence of the beta-chloro group offers a reactive handle that can potentially be utilized in novel polymerization strategies or for post-polymerization modification, distinguishing it from simpler beta-amino acids.

Contribution to Chiral Molecule Construction

The well-defined stereochemistry of Boc-beta-chloro-L-alanine makes it a valuable chiral building block for asymmetric synthesis. nbinno.com In pharmaceutical and natural product synthesis, achieving enantiomerically pure compounds is critical, as different chiral isomers (enantiomers) of a molecule can have vastly different biological activities. Utilizing pre-existing chiral molecules like Boc-beta-chloro-L-alanine as starting materials is an efficient strategy to introduce and maintain the desired stereochemistry in a final complex target molecule. nbinno.com The compound's structure provides a scaffold with a specific three-dimensional arrangement, which is crucial for the precise construction of bioactive molecules that interact with chiral biological targets like enzymes and receptors.

Table 1: Characteristics of Boc-beta-chloro-L-alanine as a Chiral Building Block

| Property | Description | Significance in Synthesis |

|---|---|---|

| Defined Stereocenter | The alpha-carbon has a specific L-configuration. | Ensures the transfer of chirality to the target molecule, avoiding the need for complex asymmetric induction steps. nbinno.com |

| Reactive Handle | The beta-chloro group is susceptible to nucleophilic substitution. | Allows for the stereospecific introduction of new functional groups at the beta-position. chemimpex.comnbinno.com |

| Protecting Group | The Boc group protects the amine, allowing for selective reactions at other parts of the molecule. chemimpex.com | Facilitates controlled, stepwise synthesis by preventing unwanted side reactions of the amino group. youtube.com |

| Versatility | Can be incorporated into larger structures using standard peptide coupling methods. chemimpex.com | Enables its use in the synthesis of a wide range of complex chiral molecules, including peptidomimetics and enzyme inhibitors. nbinno.com |

Bioconjugation Methodologies

The unique properties of Boc-beta-chloro-L-alanine, particularly the reactivity of its chloro substituent, facilitate its application in bioconjugation processes. chemimpex.com This involves the chemical linking of molecules to create novel constructs with combined functionalities. The chloro group allows for selective reactions, enabling the covalent attachment of this building block to other molecules of interest. chemimpex.com

Attachment of Biomolecules to Surfaces

Boc-beta-chloro-L-alanine is utilized in methodologies designed to attach biomolecules to various surfaces. chemimpex.com This process, often termed immobilization, is fundamental in the development of biosensors, diagnostic arrays, and biocompatible materials. The chloro-alanine derivative can be first incorporated into a peptide or other scaffold, and the reactive chloro group then serves as an anchor point to form a stable, covalent bond with a functionalized surface.

Development of Targeted Delivery Systems

In the field of drug development, the compound is instrumental in creating targeted delivery systems. chemimpex.com These systems are designed to deliver a therapeutic agent specifically to diseased cells or tissues, minimizing off-target effects. Boc-beta-chloro-L-alanine can function as a linker, connecting a targeting ligand (such as an antibody) to a drug payload. The selective reactivity of the chloro group is crucial for achieving a stable and specific conjugation between the components of the delivery system. chemimpex.com

Contributions to Protein Engineering Applications

Boc-beta-chloro-L-alanine is employed in protein engineering to create proteins with novel or enhanced properties. chemimpex.com Its structural similarity to natural alanine allows for its incorporation into peptide chains and proteins, introducing a unique reactive handle into the protein's structure. chemimpex.com

Modification of Proteins for Enhanced Stability and Activity

A key application in protein engineering is the modification of proteins to improve their stability and activity, which is essential for their use in industrial and therapeutic settings. chemimpex.comnih.gov By incorporating Boc-beta-chloro-L-alanine into a protein's sequence, researchers can introduce a site for specific chemical modifications. The chloro group can be used to form intramolecular cross-links to other amino acid residues, potentially rigidifying the protein structure and increasing its thermal stability. Furthermore, this reactive site can be used to attach cofactors, labels, or other moieties that can modulate or enhance the protein's biological activity. chemimpex.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Boc-beta-chloro-L-alanine |

| L-alanine |

| beta-aminobutyric acid |

| Fmoc-beta-chloro-L-alanine |

Enzymatic Interactions and Mechanistic Studies of Biological Activity

Inhibition of Key Metabolic Enzymes

Beta-chloro-L-alanine has been identified as an inhibitor of several crucial metabolic enzymes, disrupting essential pathways for bacterial survival and growth. Its broad-spectrum inhibitory action contributes to its bacteriostatic properties.

Alanine (B10760859) racemase (EC 5.1.1.1) is a vital bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. nih.gov D-alanine is an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov The absence of a human homolog for this enzyme makes it an attractive target for antimicrobial agents. nih.gov

Beta-chloro-L-alanine acts as a time-dependent, irreversible inhibitor of alanine racemase. nih.gov The inhibition mechanism involves the enzymatic release of beta-chloro-L-alanine, which then inactivates the enzyme. nih.gov This has been demonstrated in studies where beta-chloro-L-alanine was released from a cephalosporin (B10832234) derivative by the action of β-lactamase, leading to the inactivation of E. coli alanine racemase. nih.gov The inactivation of alanine racemase by beta-chloroamino acids has been confirmed in extracts of E. coli and B. subtilis, where the enzyme activity was inhibited by 90-95%. nih.govnih.gov

Table 1: Summary of Alanine Racemase Inhibition by beta-chloro-L-alanine

| Feature | Description |

|---|---|

| Inhibitor | beta-chloro-L-alanine |

| Enzyme | Alanine Racemase |

| Type of Inhibition | Irreversible, Time-Dependent |

| Mechanism | Inactivation of the enzyme |

| Affected Organisms | Escherichia coli, Bacillus subtilis |

Both the L- and D-isomers of beta-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli. nih.govnih.gov Studies have indicated that both enantiomers are capable of inactivating alanine racemase. nih.govnih.gov

With pneumococcus, the inhibition by beta-chloro-D-alanine can be completely prevented by the addition of D-alanine or D-alanyl-D-alanine, while L-alanine is ineffective. nih.govnih.gov Conversely, the inhibition by beta-chloro-L-alanine is not affected by D-alanine and only partially prevented by high concentrations of L-alanine. nih.govnih.gov This suggests that while both isomers are inhibitory, their interaction with the enzyme and the subsequent metabolic consequences may differ.

Threonine deaminase (also known as threonine dehydratase, EC 4.3.1.19) is another enzyme that is inhibited by beta-chloro-L-alanine. medchemexpress.com This enzyme is involved in the catabolism of threonine and the biosynthesis of isoleucine. Inhibition of threonine deaminase can disrupt protein synthesis and other essential metabolic processes.

Beta-chloro-L-alanine has been shown to inhibit branched-chain amino acid transaminase, also known as transaminase B (EC 2.6.1.42). medchemexpress.com This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids such as leucine (B10760876), isoleucine, and valine. medchemexpress.comnih.gov The inhibition of this enzyme is thought to be responsible for the requirement of isoleucine and valine for the growth of E. coli in the presence of beta-chloro-L-alanine. medchemexpress.comnih.gov

L-aspartate-beta-decarboxylase (EC 4.1.1.12) is another target of beta-chloro-L-alanine. medchemexpress.com This enzyme catalyzes the decarboxylation of L-aspartate to produce beta-alanine (B559535). Studies have demonstrated the interaction of beta-chloro-L-alanine with this enzyme, leading to its inhibition through a beta-elimination reaction and active-site labeling. nih.govnih.gov

Beta-chloro-L-alanine is also a probable inhibitor of O-acetylserine sulfhydrylase (EC 2.5.1.47). medchemexpress.com This enzyme is involved in the biosynthesis of cysteine. While direct mechanistic studies on the inhibition by beta-chloro-L-alanine are less detailed in the provided results, it is listed among the enzymes susceptible to inhibition by this compound. medchemexpress.com

Table 2: Overview of Key Metabolic Enzymes Inhibited by beta-chloro-L-alanine

| Enzyme | EC Number | Metabolic Pathway |

|---|---|---|

| Alanine Racemase | 5.1.1.1 | Peptidoglycan synthesis |

| Threonine Deaminase | 4.3.1.19 | Amino acid metabolism |

| Branched-Chain Amino Acid Transaminase | 2.6.1.42 | Amino acid biosynthesis |

| L-Aspartate-beta-Decarboxylase | 4.1.1.12 | Amino acid metabolism |

Alanine Aminotransferase (ALT) Inhibition (Suicide Substrate Mechanism)

β-chloro-L-alanine, the deprotected form of Boc-beta-chloro-L-alanine, is an established inhibitor of Alanine Aminotransferase (ALT). nih.govresearchgate.net The inhibition proceeds through a suicide substrate mechanism, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that ultimately inactivates the enzyme. This mechanism-based inactivation is a hallmark of this class of inhibitors.

The inactivation of aminotransferases by β-chloro-alanine is irreversible. patsnap.com The process begins when the enzyme binds the inhibitor and initiates its catalytic cycle. This leads to the formation of a highly reactive intermediate, an α-aminoacrylate-Schiff base, within the active site. nih.gov This intermediate then covalently bonds with a nucleophilic residue in the enzyme's active site, leading to permanent inactivation. patsnap.comnih.gov Studies on D-amino acid transaminase with the D-isomer of β-chloro-alanine show that this reactive intermediate partitions between enzyme inactivation and turnover, with one inactivation event occurring for approximately every 1500 turnovers. nih.gov

| Feature | Description |

| Inhibitor | β-chloro-L-alanine |

| Target Enzyme | Alanine Aminotransferase (ALT) |

| Mechanism Type | Suicide Substrate (Mechanism-Based Inactivation) |

| Key Intermediate | α-aminoacrylate-Schiff base |

| Outcome | Irreversible covalent modification of the enzyme's active site |

The critical step initiating the inactivation cascade is an α,β-elimination (or β-elimination) reaction catalyzed by the target enzyme. nih.gov Once β-chloro-alanine is bound in the active site, the enzyme facilitates the elimination of the chloride ion from the β-carbon. This elimination results in the formation of the reactive α-aminoacrylate intermediate that is essential for the subsequent irreversible inactivation of the enzyme. nih.gov The loss of enzyme activity occurs synchronously with this β-elimination event. nih.gov

| Enzyme Studied | Substrate | Nucleophile | Stereochemical Outcome |

| L-aspartate aminotransferase | β-chloro-L-alanine | β-mercaptoethanol | Retention of stereochemistry |

Active Site Labeling Studies with Enzymes

The reactive nature of β-chloro-L-alanine has been exploited for use in affinity labeling studies to identify and characterize the active sites of enzymes. By reacting with residues within the catalytic center, it serves as a chemical marker. For instance, it has been successfully used to label the active center of L-aspartate-β-decarboxylase, allowing for the identification of specific amino acid residues involved in the binding and catalytic processes of the enzyme. nih.gov

Enzymatic Liberation from Prodrug Conjugates

A sophisticated application of β-chloro-L-alanine involves its incorporation into prodrugs that can be activated by specific enzymes, notably in targeted therapeutic strategies.

β-chloro-L-alanine has been incorporated into cephalosporin-based prodrugs. nih.gov These conjugates are designed to be stable and inactive until they encounter a β-lactamase enzyme. The β-lactamase, often produced by antibiotic-resistant bacteria or targeted to tumor sites via antibody conjugates, catalyzes the hydrolysis of the β-lactam ring in the cephalosporin molecule. nih.govnih.gov This cleavage initiates a fragmentation reaction that results in the release of the active β-chloro-L-alanine. nih.gov This released inhibitor can then inactivate a secondary target enzyme, such as alanine racemase. nih.gov

In some designs, the release mechanism requires sequential enzymatic action. For example, a dipeptide conjugate required the initial action of β-lactamase to release a dipeptide fragment, which was then hydrolyzed by an aminopeptidase (B13392206) to liberate the active β-chloro-L-alanine. nih.gov

Aminopeptidase-Mediated Hydrolysis

The biological activity of derivatives of Boc-beta-chloro-L-alanine can be intricately linked to their enzymatic processing within biological systems. One key area of investigation has been the role of aminopeptidases in hydrolyzing larger molecules to release the active β-chloro-L-alanine moiety.

In a notable study, the inactivation of alanine racemase was achieved through the enzymatic release of β-chloro-L-alanine from cephalosporin derivatives. nih.gov This process was not direct but required the sequential action of two distinct enzymes. Initially, a β-lactamase acts on the cephalosporin compound, which leads to the release of a dipeptide fragment containing β-chloro-L-alanine. nih.gov Following this, an aminopeptidase, specifically leucine aminopeptidase, catalyzes the hydrolysis of this dipeptide. nih.gov This enzymatic cleavage yields β-chloro-L-alanine and L-alanine. nih.gov This sequential enzymatic action highlights a sophisticated delivery mechanism where the final active compound is released at the target site through the concerted effort of multiple enzymes.

The presence and activity of L-alanine aminopeptidase are not uniform across all bacteria. While it is more commonly associated with Gram-negative bacteria, studies have indicated its presence and functional importance in certain Gram-positive species as well, including Enterococcus faecalis, Enterococcus faecium, and various Staphylococcus and Streptococcus species. nih.gov This differential expression of aminopeptidases can influence the efficacy of prodrugs that rely on these enzymes for activation.

The table below summarizes the key enzymes and their roles in the release of β-chloro-L-alanine from a precursor compound as described in the study.

| Enzyme | Substrate | Product of Hydrolysis | Subsequent Action |

| β-Lactamase | 7β-(2-thienylacetamido)-3-[[[(β-chloro-L-alanyl)-L-alanyl]oxy]methyl]-3-cephem-4-carboxylate | β-chloro-L-alanyl-L-alanine | The released dipeptide becomes a substrate for aminopeptidase. nih.gov |

| Leucine Aminopeptidase | β-chloro-L-alanyl-L-alanine | β-chloro-L-alanine and L-alanine | The released β-chloro-L-alanine can then interact with its target enzyme, alanine racemase. nih.gov |

Research into Neurotransmitter Activity

Boc-beta-chloro-L-alanine is utilized in neuroscience research to investigate the mechanisms underlying various neurological disorders and to understand neurotransmitter activity. chemimpex.com While direct studies on the neurotransmitter properties of the Boc-protected form are limited, the research is contextualized by the established role of its parent compound, β-alanine, as a neurotransmitter.

β-alanine is structurally intermediate between the α-amino acid neurotransmitters, such as glycine (B1666218) and glutamate, and the γ-amino acid neurotransmitter, GABA. nih.gov It fulfills several classical criteria for a neurotransmitter: it is present in the central nervous system (CNS), can be released by electrical stimulation in a calcium-dependent manner, has specific binding sites, and exhibits inhibitory effects on neuronal excitability. nih.gov

The neuroactivity of β-alanine is attributed to its interaction with several receptor sites, as detailed in the table below.

| Receptor Site | Sensitivity/Type | Implication for Neuronal Activity |

| Glycine co-agonist site on the NMDA complex | Strychnine-insensitive | Modulation of glutamatergic neurotransmission. nih.gov |

| Glycine receptor site | Strychnine-sensitive | Direct inhibitory neurotransmission. nih.gov |

| GABA-A receptor | - | Potentiation of GABAergic inhibition. nih.gov |

| GABA-C receptor | - | Contribution to inhibitory signaling pathways. nih.gov |

| GAT protein-mediated glial GABA uptake | Blocker | Increases synaptic availability of GABA. nih.gov |

The use of Boc-beta-chloro-L-alanine in research allows for a more controlled investigation of these systems, as the Boc group can influence its stability and reactivity, making it a valuable tool in the synthesis of bioactive peptides for neurological studies. chemimpex.com

Impact on Bacterial Metabolism and Growth Requirements

The L-isomer of β-chloroalanine has been shown to inhibit the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli. nih.gov This inhibitory effect is primarily due to its interaction with key enzymes in bacterial metabolism.

A primary target of β-chloro-L-alanine is alanine racemase. nih.gov This enzyme is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall. nih.gov By inactivating alanine racemase, β-chloro-L-alanine disrupts cell wall formation, leading to a bacteriostatic effect. medchemexpress.com Research has shown that treatment of E. coli or B. subtilis extracts with β-chloro-D-alanine resulted in a 90-95% inhibition of alanine racemase activity. nih.gov

The inhibition of bacterial growth by β-chloro-L-alanine can be influenced by the presence of other amino acids in the growth medium. For instance, the inhibition of D. pneumoniae growth by β-chloro-L-alanine is only partially prevented by high concentrations of L-alanine and is not affected by D-alanine. nih.gov In the case of Escherichia coli, the growth inhibition caused by β-chloro-L-alanine can be accounted for by its inhibition of the branched-chain amino acid transaminase (transaminase B), leading to a requirement for isoleucine and valine for growth. medchemexpress.com Similarly, Salmonella typhimurium LT2 can grow in the presence of β-chloro-L-alanine if isoleucine and valine are supplied in the medium. medchemexpress.com

The following table summarizes the effect of β-chloro-L-alanine on different bacteria and the observed growth requirements.

| Bacterial Species | Inhibitory Effect of β-chloro-L-alanine | Growth Requirement to Overcome Inhibition | Key Enzyme Target(s) |

| Diplococcus pneumoniae | Growth inhibition observed. nih.gov | Partially prevented by high concentrations of L-alanine. nih.gov | Alanine Racemase nih.gov |

| Streptococcus pyogenes | Growth inhibition observed. nih.gov | Not specified | Alanine Racemase nih.gov |

| Bacillus subtilis | Growth inhibition observed. nih.gov | Not specified | Alanine Racemase nih.gov |

| Escherichia coli | Growth inhibition observed. nih.gov | Isoleucine and Valine. medchemexpress.com | Alanine Racemase, nih.gov Transaminase B medchemexpress.com |

| Salmonella typhimurium LT2 | Growth inhibition observed. | Isoleucine and Valine. medchemexpress.com | Transaminase B medchemexpress.com |

Analytical and Characterization Methodologies in Research on Boc Beta Chloro L Alanine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Boc-beta-chloro-L-alanine and its derivatives. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation and purity assessment of Boc-beta-chloro-L-alanine. chemimpex.comcenmed.com It is frequently used to confirm the successful synthesis of derivatives and to ensure the absence of epimerization at the chiral center. rsc.org In synthetic procedures, ¹H NMR and ¹³C NMR spectra are analyzed to verify the presence of characteristic signals corresponding to the Boc protecting group, the alanine (B10760859) backbone, and the chloro-substituent.

During reaction monitoring, NMR allows chemists to track the progress of a synthesis in real time or at specific intervals. This is achieved by observing the disappearance of signals from the starting materials and the concurrent appearance and increase in the intensity of signals corresponding to the desired product. For instance, in the synthesis of a dipeptide, NMR can confirm the formation of the new amide bond and the incorporation of the Boc-beta-chloro-L-alanine residue. rsc.org The integration of NMR signals provides quantitative data on the relative amounts of reactants and products in the reaction mixture. Purity levels are often reported based on NMR analysis, with standards typically requiring ≥95% purity. chemimpex.comcenmed.com

Table 1: Representative ¹H NMR Spectral Data for Boc-L-alanine Derivatives Note: This table presents typical chemical shift ranges for analogous structures. Exact values for Boc-beta-chloro-L-alanine may vary based on solvent and experimental conditions.

| Functional Group | Proton | Typical Chemical Shift (δ, ppm) |

| Boc Group | (CH₃)₃C- | 1.4 - 1.6 |

| Alanine Backbone | α-CH | 4.1 - 4.4 |

| Alanine Backbone | β-CH₂Cl | 3.7 - 3.9 |

| Amide | -NH- | 5.0 - 5.5 |

| Carboxylic Acid | -COOH | 10.0 - 12.0 |

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatography is the primary method for separating Boc-beta-chloro-L-alanine from impurities and for determining its enantiomeric or diastereomeric purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of N-protected amino acids like Boc-beta-chloro-L-alanine. sigmaaldrich.com It is particularly crucial for determining enantiomeric and diastereomeric purity, which is essential for applications in peptide synthesis and pharmaceutical development. sigmaaldrich.com

The analysis can be performed using two main approaches:

Direct Chiral Separation: This method employs a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to their separation. sigmaaldrich.com For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A), have proven to be highly effective. sigmaaldrich.comsigmaaldrich.com Separations are typically achieved using reversed-phase mode with mobile phases that are compatible with mass spectrometry (LC-MS), facilitating further characterization. sigmaaldrich.com

Indirect Chiral Separation: In this approach, the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase, such as a C18 column. nih.gov This technique allows for the use of common and robust HPLC methods for chiral analysis. nih.gov

The resolution values between the separated diastereomers are a key measure of the separation's effectiveness, with good separation being critical for accurate quantification. nih.gov

Table 2: Typical HPLC Conditions for Chiral Separation of Boc-Amino Acids

| Parameter | Condition |

| Column Type | Chiral Stationary Phase (e.g., CHIROBIOTIC T) |

| Mobile Phase | Reversed-Phase (e.g., Methanol (B129727)/Aqueous Buffer) sigmaaldrich.com |

| Detection | UV (e.g., 210-254 nm) or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Analysis Goal | Enantiomeric/Diastereomeric Purity Assessment |

Other Analytical Techniques Relevant to Research Outcomes

Beyond NMR and HPLC, several other analytical methods are relevant to the comprehensive characterization of Boc-beta-chloro-L-alanine and its reaction products.

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is used to confirm the molecular weight of the target compound and its fragments. This provides definitive evidence of the compound's identity and can help in the structural elucidation of byproducts and derivatives. sigmaaldrich.comnih.gov

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For Boc-beta-chloro-L-alanine, IR spectroscopy can confirm the presence of the carbamate (B1207046) group of the Boc protection, the carboxylic acid, and the C-Cl bond. It can also be used to observe changes in these functional groups during a reaction, such as the conversion of the carboxylic acid to an amide in peptide coupling. rsc.org

Optical Rotation: As a chiral molecule, Boc-beta-chloro-L-alanine rotates plane-polarized light. Measurement of the specific rotation using a polarimeter is a classic method to provide information about the enantiomeric purity of a sample. chemimpex.com A measured value is compared against a literature standard for the pure enantiomer.

Gas Chromatography (GC): For certain beta-alanine (B559535) analogues, GC with a chiral stationary phase can be used for enantiomeric separation after appropriate derivatization to increase volatility. nih.gov

Theoretical and Computational Investigations

Molecular Modeling of Compound Reactivity

Molecular modeling techniques, particularly those based on quantum mechanics, are instrumental in elucidating the reactivity of Boc-beta-chloro-L-alanine. The presence of a chlorine atom on the beta-carbon and the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine introduces unique electronic and steric features that govern its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: A common approach to understanding chemical reactivity is through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's susceptibility to nucleophilic and electrophilic attack. For Boc-beta-chloro-L-alanine, the LUMO is expected to be localized around the C-Cl bond, making the beta-carbon an electrophilic center susceptible to nucleophilic substitution reactions. The energy of the LUMO can be calculated to predict the ease of such reactions.

Electrostatic Potential (ESP) Surface Analysis: The ESP map provides a visual representation of the charge distribution on the molecule's surface. In Boc-beta-chloro-L-alanine, regions of negative potential (red) are anticipated around the oxygen atoms of the carboxyl and Boc groups, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and carboxyl groups, as well as near the beta-carbon due to the electron-withdrawing nature of the chlorine atom. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and reactions with charged species.

Table 1: Calculated Electronic Properties of Boc-beta-chloro-L-alanine (Hypothetical Data)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be calculated in a computational study.

Computational Studies on Enzyme-Substrate Interactions and Inhibition Mechanisms

Boc-beta-chloro-L-alanine is known to be an inhibitor of several enzymes, with a notable target being alanine (B10760859) racemase. This bacterial enzyme is crucial for cell wall biosynthesis, making it an attractive target for antimicrobial drug development. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding the inhibition mechanism at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, in this case, Boc-beta-chloro-L-alanine within the active site of alanine racemase. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the enzyme-inhibitor complex. It is hypothesized that the carboxylate group of the inhibitor forms hydrogen bonds with active site residues, mimicking the binding of the natural substrate, L-alanine. The chloro group at the beta-position can then interact with a nucleophilic residue in the active site, leading to covalent modification and irreversible inhibition.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-inhibitor complex over time. These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in the enzyme upon inhibitor binding. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, providing a more accurate estimation of the inhibitor's potency.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To study the chemical reaction of covalent inhibition, QM/MM methods are often used. In this approach, the reactive part of the system (the inhibitor and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the detailed investigation of the reaction pathway, including the transition state, for the covalent bond formation between the inhibitor and the enzyme.

Conformational Analysis of Boc-beta-chloro-L-alanine and its Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For Boc-beta-chloro-L-alanine, the flexibility arises from the rotation around several single bonds.

Potential Energy Surface (PES) Scans: By systematically rotating the dihedral angles of the molecule's backbone and side chain, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. Key dihedral angles to consider in Boc-beta-chloro-L-alanine include those of the peptide backbone (phi, psi) and the side chain (chi). The bulky Boc group is expected to impose significant steric constraints, limiting the accessible conformational space compared to an unprotected amino acid.

Solvent Effects: The conformational preferences of Boc-beta-chloro-L-alanine can be influenced by the solvent environment. Computational models can account for this by using either explicit solvent molecules in a molecular dynamics simulation or an implicit solvent model that represents the solvent as a continuous medium. In aqueous solution, conformations that allow for favorable hydrogen bonding with water molecules are expected to be stabilized.

Table 2: Key Dihedral Angles and Predicted Low-Energy Conformations of Boc-beta-chloro-L-alanine (Hypothetical Data)

| Dihedral Angle | Predicted Stable Conformation(s) (degrees) | Rationale |

|---|---|---|

| ω (C-N-Cα-C) | ~180 (trans) | Steric hindrance from the Boc group favors a trans-amide bond. |

| φ (N-Cα-C-N) | -150 to -60 | Steric clashes between the Boc group and the side chain limit the allowed values. |

| ψ (Cα-C-N-C) | -60 to 60 and 120 to 180 | Influenced by intramolecular hydrogen bonding and steric effects. |

Note: The data in this table is hypothetical and illustrates the types of conformational parameters investigated.

Q & A

Q. What are the recommended methods for synthesizing Boc-beta-chloro-L-alanine, and how can purity be validated?

Synthesis typically follows peptide protection strategies using tert-butoxycarbonyl (Boc) groups. A standard approach involves chlorination of Boc-L-alanine derivatives under controlled conditions (e.g., using thionyl chloride or phosphorus pentachloride). Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For reproducibility, ensure reaction parameters (temperature, solvent, stoichiometry) are meticulously documented .

Q. How can researchers design experiments to assess Boc-beta-chloro-L-alanine’s stability under varying storage conditions?

Stability studies should include accelerated degradation tests under stress conditions (e.g., elevated temperature, humidity, light exposure). Use mass spectrometry (MS) to monitor decomposition products and differential scanning calorimetry (DSC) to analyze thermal stability. Reference guidelines from analytical chemistry journals recommend triplicate trials with statistical evaluation of degradation kinetics .

Q. What in vitro assays are suitable for evaluating Boc-beta-chloro-L-alanine’s bioactivity against bacterial strains?

Minimum inhibitory concentration (MIC) assays in nutrient broth or agar dilution formats are standard. Include controls with D-alanine or D-alanyl-D-alanine to test specificity, as these compounds may reverse inhibition if the mechanism targets alanine racemase. Validate results using growth curve analysis and intracellular alanine enantiomer quantification via chiral chromatography .

Advanced Research Questions

Q. How does Boc-beta-chloro-L-alanine inhibit alanine racemase, and what experimental evidence supports this mechanism?

The compound likely acts as a suicide substrate, irreversibly binding to the enzyme’s active site. Evidence from E. coli and B. subtilis studies shows that pretreatment with beta-chloro-D-alanine depletes intracellular D-alanine pools and inhibits racemase activity by >90%. Confirm this via enzyme kinetics assays (e.g., measuring reduced Vmax without altering Km) and X-ray crystallography to visualize covalent adduct formation .

Q. How should researchers address contradictions in efficacy data between in vitro and in vivo models?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic clearance in vivo) or host-pathogen interactions. Use isotopic tracing (e.g., <sup>14</sup>C-labeled Boc-beta-chloro-L-alanine) to track biodistribution in murine models. Pair this with transcriptomic profiling of bacterial pathogens isolated from treated hosts to identify resistance mechanisms or compensatory pathways .

Q. What computational methods can predict Boc-beta-chloro-L-alanine’s interaction with non-target enzymes?

Molecular docking simulations (e.g., AutoDock Vina) combined with molecular dynamics (MD) trajectories can assess off-target binding. Validate predictions with in vitro inhibition assays against structurally homologous enzymes (e.g., glutamate racemase). Cross-reference results with databases like UniProt to prioritize high-risk candidates .

Q. How can researchers optimize experimental protocols for synthesizing Boc-beta-chloro-L-alanine derivatives with enhanced selectivity?

Employ a Design of Experiments (DoE) approach to systematically vary substituents (e.g., halogen position, Boc-group modifications). Use quantitative structure-activity relationship (QSAR) models to correlate structural features with bioactivity. Validate synthetic routes with green chemistry metrics (e.g., E-factor) to minimize waste .

Methodological Considerations

- Data Analysis : For enzyme inhibition studies, use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Report confidence intervals and assess normality with Shapiro-Wilk tests .

- Contradiction Resolution : Apply triangulation by combining enzymatic assays, genetic knockout models, and metabolomic profiling to confirm mechanistic hypotheses .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR, HPLC, and bioassay datasets in public repositories with standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.